molecular formula C17H10F3N5OS B2601822 6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-54-3

6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2601822
CAS No.: 1048915-54-3
M. Wt: 389.36
InChI Key: KNLPPOQTRJRHBE-UJDRTZDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H10F3N5OS and its molecular weight is 389.36. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile (CAS No. 1048915-54-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H11N5OS
  • Molecular Weight : 321.36 g/mol
  • Structure : The compound features a pyrimidine ring substituted with various functional groups, including thienyl and trifluoromethyl moieties, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biological systems.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit antimicrobial properties. A study focusing on similar pyrimidine derivatives found that compounds with thienyl and trifluoromethyl substitutions showed significant inhibitory effects against bacterial strains, suggesting that the target compound may also possess antimicrobial activity .

2. Inhibition of Type III Secretion System

A related class of compounds has been shown to inhibit the Type III secretion system (T3SS) in Salmonella enterica. This mechanism is critical for bacterial virulence and pathogenesis. The structural characteristics of the target compound suggest it could interfere with protein-protein interactions essential for T3SS functionality . The presence of the thienyl group may enhance this inhibitory effect due to its electron-withdrawing properties.

3. Anticancer Potential

Compounds similar to the target structure have been explored for their anticancer properties. The presence of the trifluoromethyl group is often associated with increased potency and selectivity in targeting cancer cells. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A series of pyrimidine derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with thienyl and trifluoromethyl substitutions displayed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that certain pyrimidine derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. The mechanism was linked to the downregulation of cyclin D1 expression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Inhibition of T3SSDisruption of virulence factor secretion
AnticancerInduction of apoptosis in cancer cells

Properties

IUPAC Name

6-amino-2-oxo-5-(thiophen-3-ylmethylideneamino)-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5OS/c18-17(19,20)11-2-1-3-12(6-11)25-15(22)14(13(7-21)24-16(25)26)23-8-10-4-5-27-9-10/h1-6,8-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSDKRVGVXAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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